molecular formula C15H11BrCl2N2O2 B5753599 N'-[(3-bromobenzoyl)oxy]-2-(3,4-dichlorophenyl)ethanimidamide

N'-[(3-bromobenzoyl)oxy]-2-(3,4-dichlorophenyl)ethanimidamide

Katalognummer B5753599
Molekulargewicht: 402.1 g/mol
InChI-Schlüssel: HFUFNTNWRZYKNG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[(3-bromobenzoyl)oxy]-2-(3,4-dichlorophenyl)ethanimidamide, also known as BDA-410, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various types of cancer.

Wirkmechanismus

N'-[(3-bromobenzoyl)oxy]-2-(3,4-dichlorophenyl)ethanimidamide is a small molecule inhibitor that targets the protein kinase CK2, which is overexpressed in many types of cancer. CK2 plays a critical role in regulating cell proliferation, survival, and apoptosis, and its dysregulation has been linked to the development and progression of cancer. N'-[(3-bromobenzoyl)oxy]-2-(3,4-dichlorophenyl)ethanimidamide inhibits CK2 activity by binding to the ATP-binding site of the enzyme, thereby preventing its phosphorylation and activation.
Biochemical and Physiological Effects:
N'-[(3-bromobenzoyl)oxy]-2-(3,4-dichlorophenyl)ethanimidamide has been shown to have several biochemical and physiological effects in preclinical studies. In vitro studies have demonstrated that N'-[(3-bromobenzoyl)oxy]-2-(3,4-dichlorophenyl)ethanimidamide inhibits CK2 activity, induces cell cycle arrest and apoptosis, and suppresses the migration and invasion of cancer cells. In vivo studies have shown that N'-[(3-bromobenzoyl)oxy]-2-(3,4-dichlorophenyl)ethanimidamide inhibits tumor growth and metastasis, reduces angiogenesis, and enhances the efficacy of chemotherapy.

Vorteile Und Einschränkungen Für Laborexperimente

One of the major advantages of N'-[(3-bromobenzoyl)oxy]-2-(3,4-dichlorophenyl)ethanimidamide is its specificity for CK2, which makes it a promising candidate for cancer therapy. However, there are also some limitations to its use in lab experiments. For example, N'-[(3-bromobenzoyl)oxy]-2-(3,4-dichlorophenyl)ethanimidamide has poor solubility in aqueous solutions, which can make it difficult to administer in vivo. Additionally, further studies are needed to determine the optimal dosage and treatment regimen for N'-[(3-bromobenzoyl)oxy]-2-(3,4-dichlorophenyl)ethanimidamide in different types of cancer.

Zukünftige Richtungen

There are several future directions for the development of N'-[(3-bromobenzoyl)oxy]-2-(3,4-dichlorophenyl)ethanimidamide as a cancer therapy. One area of research is the identification of biomarkers that can predict the response to N'-[(3-bromobenzoyl)oxy]-2-(3,4-dichlorophenyl)ethanimidamide treatment in different types of cancer. Another area of research is the development of more potent and selective CK2 inhibitors that can overcome the limitations of N'-[(3-bromobenzoyl)oxy]-2-(3,4-dichlorophenyl)ethanimidamide. Additionally, further studies are needed to investigate the potential of N'-[(3-bromobenzoyl)oxy]-2-(3,4-dichlorophenyl)ethanimidamide in combination with other therapies, such as chemotherapy and immunotherapy.

Synthesemethoden

The synthesis of N'-[(3-bromobenzoyl)oxy]-2-(3,4-dichlorophenyl)ethanimidamide involves several steps, including the reaction of 3-bromobenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with 3,4-dichloroaniline to form the intermediate. The intermediate is then reacted with N,N-dimethylformamide dimethyl acetal and hydrochloric acid to form the final product, N'-[(3-bromobenzoyl)oxy]-2-(3,4-dichlorophenyl)ethanimidamide.

Wissenschaftliche Forschungsanwendungen

N'-[(3-bromobenzoyl)oxy]-2-(3,4-dichlorophenyl)ethanimidamide has been extensively studied in preclinical models for the treatment of various types of cancer, including breast cancer, lung cancer, and pancreatic cancer. In vitro studies have shown that N'-[(3-bromobenzoyl)oxy]-2-(3,4-dichlorophenyl)ethanimidamide inhibits the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. In vivo studies have demonstrated that N'-[(3-bromobenzoyl)oxy]-2-(3,4-dichlorophenyl)ethanimidamide suppresses tumor growth and metastasis in mouse models of breast cancer and lung cancer.

Eigenschaften

IUPAC Name

[(Z)-[1-amino-2-(3,4-dichlorophenyl)ethylidene]amino] 3-bromobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrCl2N2O2/c16-11-3-1-2-10(8-11)15(21)22-20-14(19)7-9-4-5-12(17)13(18)6-9/h1-6,8H,7H2,(H2,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFUFNTNWRZYKNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C(=O)ON=C(CC2=CC(=C(C=C2)Cl)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Br)C(=O)O/N=C(/CC2=CC(=C(C=C2)Cl)Cl)\N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrCl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1Z)-N'-{[(3-bromophenyl)carbonyl]oxy}-2-(3,4-dichlorophenyl)ethanimidamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.